3-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1-(4-chlorophenyl)-4(1H)-pyridazinone
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Description
Scientific Research Applications
Larvicidal and Antimicrobial Activities
Triazinone derivatives, closely related to the chemical , have demonstrated significant larvicidal and antimicrobial activities. These derivatives were shown to inhibit the growth of certain bacterial and fungal pathogens effectively and possess mosquito larvicidal activity (Kumara et al., 2015).
Antitumor Activity
Similarly, pyridazinone derivatives containing the 1,3,4-thiadiazole moiety, akin to the target molecule, have been synthesized and evaluated for their antitumor activity. These compounds exhibited inhibitory activity against cancer cell lines, suggesting their potential use in cancer research (Qin et al., 2020).
Antioxidant Ability
Another study reported the synthesis of compounds with structural similarities, which demonstrated higher antioxidant ability compared to the control, butylated hydroxytoluene, indicating their potential as antioxidants (Šermukšnytė et al., 2022).
Antimicrobial and Antifungal Activities
Pyrazoline and pyrazole derivatives, which share a common heterocyclic motif with the compound of interest, have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies reveal the potential of such derivatives in the development of new antimicrobial agents (Hassan, 2013).
Fungicidal Activity
Compounds featuring [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and [1,3,4]thiadiazolo[2,3-c][1,2,4]triazines demonstrated fungicidal activity, particularly the pyrazolyl-substituted derivatives. This illustrates the potential application of such derivatives in addressing fungal-related challenges (El-Telbani et al., 2007).
Properties
IUPAC Name |
3-[5-[(4-tert-butylphenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5OS/c1-5-30-23(22-21(32)14-15-31(29-22)20-12-10-19(26)11-13-20)27-28-24(30)33-16-17-6-8-18(9-7-17)25(2,3)4/h6-15H,5,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQBGSDYUFCJLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)C(C)(C)C)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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